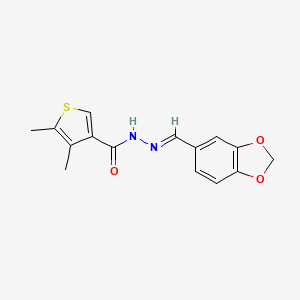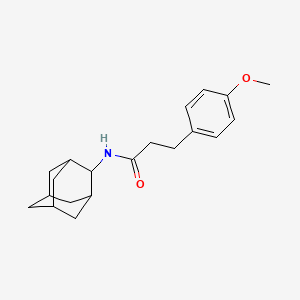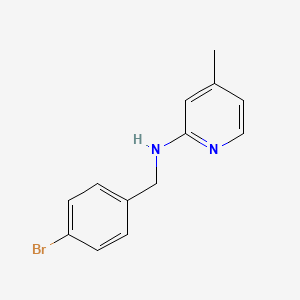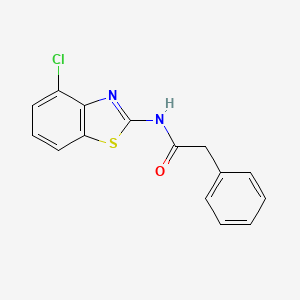
N'-(1,3-benzodioxol-5-ylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1,3-benzodioxol-5-ylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide, also known as BDMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDMT belongs to the class of hydrazine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. This compound has also been shown to exhibit antifungal and antibacterial activities. In addition, this compound has been investigated for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(1,3-benzodioxol-5-ylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activities in vitro. However, there are also limitations to using this compound in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N'-(1,3-benzodioxol-5-ylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide. One potential direction is to investigate its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as a novel anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
N'-(1,3-benzodioxol-5-ylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide can be synthesized through a multistep reaction process that involves the condensation of 3-thiophenecarbohydrazide with 1,3-benzodioxole-5-carbaldehyde. The reaction is catalyzed by a base, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
N'-(1,3-benzodioxol-5-ylmethylene)-4,5-dimethyl-3-thiophenecarbohydrazide has been studied for its potential therapeutic properties in various fields of scientific research. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has been investigated for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-10(2)21-7-12(9)15(18)17-16-6-11-3-4-13-14(5-11)20-8-19-13/h3-7H,8H2,1-2H3,(H,17,18)/b16-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDRTNHQJOSUEF-OMCISZLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NN=CC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1C(=O)N/N=C/C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)

![{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5724536.png)
![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)


![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)

![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)
